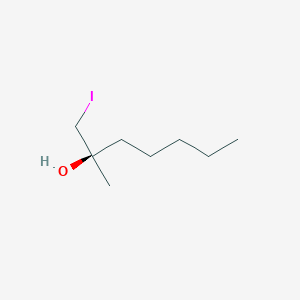![molecular formula C7H2BrF3N2O B13146364 4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an oxazolo[4,5-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated pyridine derivatives and trifluoromethylated reagents. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxazolo[4,5-c]pyridine core provides a stable scaffold for interaction with biological molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde
Uniqueness
4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high selectivity and stability.
Propiedades
Fórmula molecular |
C7H2BrF3N2O |
|---|---|
Peso molecular |
267.00 g/mol |
Nombre IUPAC |
4-bromo-2-(trifluoromethyl)-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H2BrF3N2O/c8-5-4-3(1-2-12-5)14-6(13-4)7(9,10)11/h1-2H |
Clave InChI |
GCDMDNSLHYRTHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1OC(=N2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)

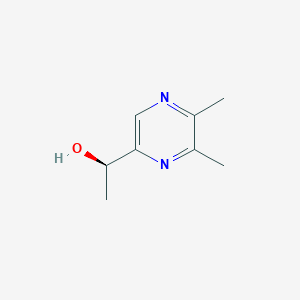

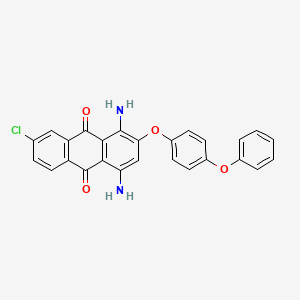
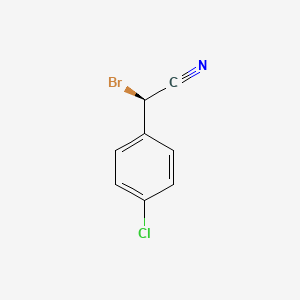
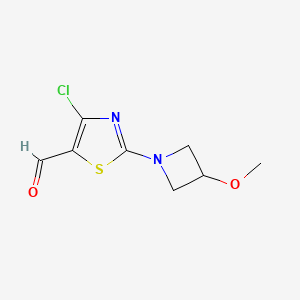

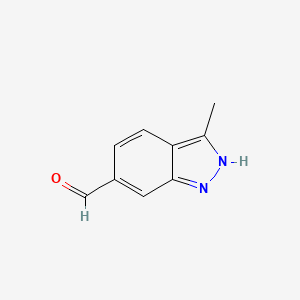


![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)

